molecular formula C12H21N7O3 B13108382 (R)-2-((S)-2-Amino-5-guanidinopentanamido)-3-(1H-imidazol-5-yl)propanoicacid

(R)-2-((S)-2-Amino-5-guanidinopentanamido)-3-(1H-imidazol-5-yl)propanoicacid

Cat. No.: B13108382
M. Wt: 311.34 g/mol
InChI Key: BNODVYXZAAXSHW-DTWKUNHWSA-N
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Description

®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(1H-imidazol-5-yl)propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, an amino group, and a guanidino group, making it a subject of interest in both chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(1H-imidazol-5-yl)propanoic acid typically involves multiple steps, starting from simpler organic molecules. One efficient procedure involves the formation of 4,5-dihydro-1H-imidazol-5-one from aryl amidines and ketones under transition-metal-free conditions . This method is advantageous due to its high yield and the absence of transition metals, which can be problematic in some reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(1H-imidazol-5-yl)propanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties and functions.

Biology

In biological research, this compound is studied for its potential role in various biochemical pathways. Its amino and guanidino groups make it a candidate for interactions with enzymes and receptors, influencing cellular processes.

Medicine

In medicine, ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(1H-imidazol-5-yl)propanoic acid is investigated for its therapeutic potential. It may act as a drug candidate for treating diseases related to its molecular targets.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism of action of ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, the guanidino group may interact with negatively charged sites on proteins, while the imidazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    L-Arginine: Similar in having a guanidino group, but lacks the imidazole ring.

    Histidine: Contains an imidazole ring but lacks the guanidino group.

    Creatine: Contains both an amino group and a guanidino group but has a different overall structure.

Uniqueness

®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(1H-imidazol-5-yl)propanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical and biological interactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H21N7O3

Molecular Weight

311.34 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C12H21N7O3/c13-8(2-1-3-17-12(14)15)10(20)19-9(11(21)22)4-7-5-16-6-18-7/h5-6,8-9H,1-4,13H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t8-,9+/m0/s1

InChI Key

BNODVYXZAAXSHW-DTWKUNHWSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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